molecular formula C11H9Br2NO2 B7464469 5,7-Dibromo-8-(2-hydroxyethoxy) quinoline

5,7-Dibromo-8-(2-hydroxyethoxy) quinoline

Cat. No.: B7464469
M. Wt: 347.00 g/mol
InChI Key: DGRUDRXASRVWOI-UHFFFAOYSA-N
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Description

5,7-Dibromo-8-(2-hydroxyethoxy) quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The presence of bromine atoms and a hydroxyethoxy group in the quinoline structure enhances its reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethoxy group, resulting in the formation of 5,7-Dibromo-8-(2-hydroxyethoxy) quinoline .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-8-(2-hydroxyethoxy) quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can remove the bromine atoms, yielding less substituted quinoline derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-8-(2-hydroxyethoxy) quinoline involves its ability to interact with metal ions and biological molecules. The compound can chelate metal ions, disrupting their normal biological functions. This chelation can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cell damage . Additionally, the compound can inhibit specific enzymes and proteins, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-8-(2-hydroxyethoxy) quinoline is unique due to the presence of both bromine atoms and a hydroxyethoxy group. This combination enhances its reactivity and potential for various applications compared to its analogs. The hydroxyethoxy group increases its solubility and ability to interact with biological molecules, while the bromine atoms contribute to its antimicrobial and antifungal properties .

Properties

IUPAC Name

2-(5,7-dibromoquinolin-8-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO2/c12-8-6-9(13)11(16-5-4-15)10-7(8)2-1-3-14-10/h1-3,6,15H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRUDRXASRVWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OCCO)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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